2-(Bromomethyl)-1-chloro-3-nitrobenzene
Overview
Description
2-(Bromomethyl)-1-chloro-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and a nitro group
Mechanism of Action
Target of Action
It’s known that bromomethyl groups often participate in nucleophilic substitution reactions , suggesting that this compound may interact with biological macromolecules such as proteins or nucleic acids.
Mode of Action
The bromomethyl group in 2-(Bromomethyl)-1-chloro-3-nitrobenzene is a good leaving group, making it susceptible to nucleophilic attack . This suggests that the compound could potentially react with nucleophilic sites in biological macromolecules, leading to modifications that could alter their function. The exact mode of action would depend on the specific target and the nature of the interaction.
Pharmacokinetics
Similar compounds are known to have high gi absorption . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .
Result of Action
Given its potential reactivity, it could conceivably cause modifications to proteins or nucleic acids, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. Additionally, the compound’s action could be influenced by the specific biological environment in which it is present, including the types of cells and tissues, and the presence of various enzymes and other biomolecules .
Biochemical Analysis
Biochemical Properties
Brominated compounds like this are often used in organic synthesis due to their reactivity . They can interact with various enzymes, proteins, and other biomolecules, typically through electrophilic substitution or via free radical mechanisms .
Cellular Effects
Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-chloro-3-nitrobenzene typically involves the bromination of 1-chloro-3-nitrobenzene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1-chloro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid for sulfonation, or a mixture of nitric acid and sulfuric acid for nitration.
Major Products Formed:
- Substituted benzene derivatives depending on the nucleophile used.
- 2-(Aminomethyl)-1-chloro-3-nitrobenzene from reduction reactions.
- Further substituted aromatic compounds from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(Bromomethyl)-1-chloro-3-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential precursor for the development of therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-(Bromomethyl)-1-chlorobenzene: Lacks the nitro group, making it less reactive towards nucleophiles.
2-(Bromomethyl)-1-nitrobenzene: Lacks the chlorine atom, which may affect its reactivity and applications.
2-(Chloromethyl)-1-chloro-3-nitrobenzene: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity patterns.
Uniqueness: 2-(Bromomethyl)-1-chloro-3-nitrobenzene is unique due to the presence of both a bromomethyl group and a nitro group on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIVNONTLACJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204988 | |
Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56433-01-3 | |
Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56433-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056433013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1-chloro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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